molecular formula C20H15ClN2O6S B10952537 N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide

Cat. No.: B10952537
M. Wt: 446.9 g/mol
InChI Key: DCLBSXTXKQABRP-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide is a complex organic compound that features a sulfonyl group, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-chloroaniline with a sulfonyl chloride derivative, followed by nitration and methoxylation reactions. The final step involves the formation of the benzamide linkage through a coupling reaction with 4-nitrobenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-sulfonylbis[4-chloro-]: Similar sulfonyl structure but lacks the nitro and methoxy groups.

    Chlorsulfuron: Contains a sulfonyl group and a chloro group but has a different overall structure.

    Sulphenone: Features a sulfonyl group and a phenyl ring but differs in other substituents.

Uniqueness

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro, methoxy, and sulfonyl groups in a single molecule allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C20H15ClN2O6S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-4-nitrobenzamide

InChI

InChI=1S/C20H15ClN2O6S/c1-29-17-10-15(22-20(24)13-2-6-16(7-3-13)23(25)26)11-19(12-17)30(27,28)18-8-4-14(21)5-9-18/h2-12H,1H3,(H,22,24)

InChI Key

DCLBSXTXKQABRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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